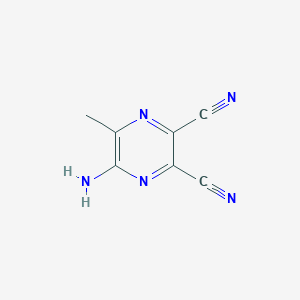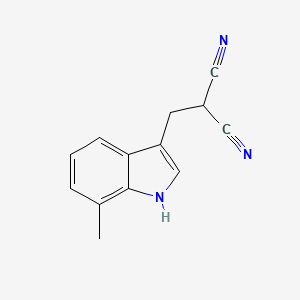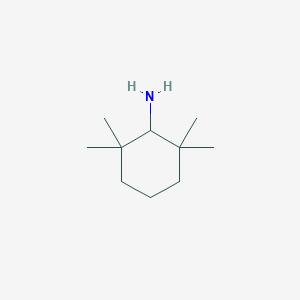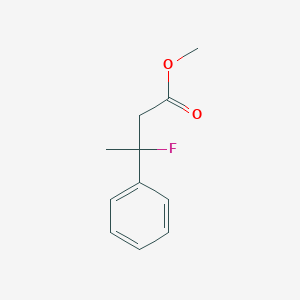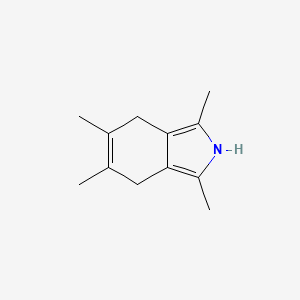
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole is a chemical compound with the IUPAC name 1,3,4,7-tetramethyl-2H-isoindole . Its molecular formula is C11H9NO4 , and its molecular weight is approximately 173.26 g/mol . This compound belongs to the class of isoindoles, which are bicyclic heterocycles containing a five-membered ring fused to a six-membered ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole. One common method involves the cyclization of suitable precursors under specific conditions. For example, a key intermediate can be subjected to a [1,5]-hydrogen shift to yield the desired isoindole product .
Industrial Production: While specific industrial production methods are proprietary, manufacturers typically optimize synthetic routes to achieve high yields and purity. These processes may involve multistep reactions, purification steps, and quality control measures.
Chemical Reactions Analysis
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Can be reduced to generate isoindoline derivatives.
Substitution: Reacts with suitable nucleophiles or electrophiles to form substituted isoindoles.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Scientific Research Applications
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole finds applications across various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for pharmacological properties, including antiviral, anticancer, or anti-inflammatory effects.
Industry: Employed in the production of dyes, pigments, or specialty chemicals.
Mechanism of Action
The precise mechanism by which 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can be compared with other isoindole derivatives, such as 1,3-dihydro-α-methyl-1,3-dioxo-2H-isoindole . Its unique features may include substituent patterns, reactivity, and biological activity.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole |
InChI |
InChI=1S/C12H17N/c1-7-5-11-9(3)13-10(4)12(11)6-8(7)2/h13H,5-6H2,1-4H3 |
InChI Key |
DRHKAUOYEINBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(NC(=C2C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


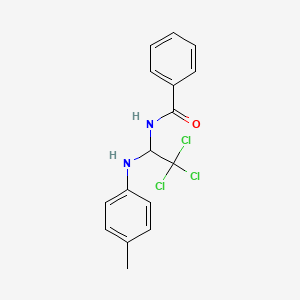
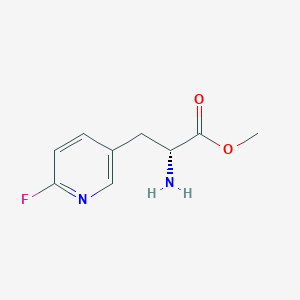
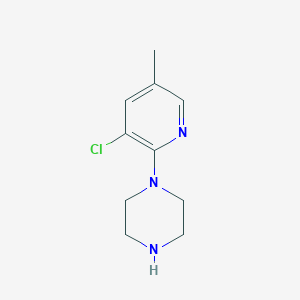

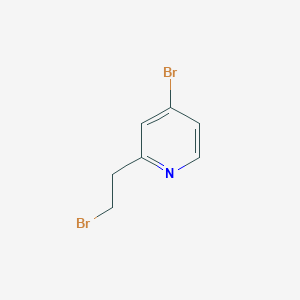
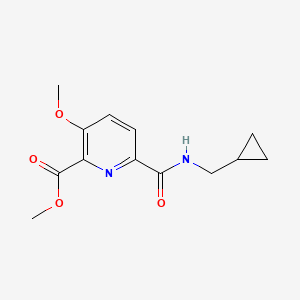

![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)

